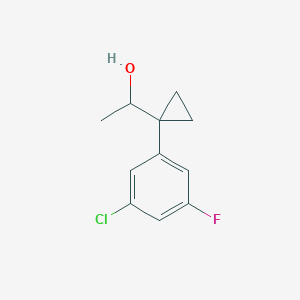
1-(1-(3-Chloro-5-fluorophenyl)cyclopropyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(3-Chloro-5-fluorophenyl)cyclopropyl)ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a 3-chloro-5-fluorophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-Chloro-5-fluorophenyl)cyclopropyl)ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 3-chloro-5-fluorobenzyl chloride with cyclopropylmagnesium bromide to form the cyclopropyl derivative. This intermediate is then subjected to reduction using lithium aluminum hydride to yield the desired ethan-1-ol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(3-Chloro-5-fluorophenyl)cyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-(3-Chloro-5-fluorophenyl)cyclopropyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1-(3-Chloro-5-fluorophenyl)cyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chloro-5-fluorophenyl)-1-cyclopropylmethanol
- 1-(3-Chloro-5-fluorophenyl)-1-cyclopropylpropan-1-ol
- 1-(3-Chloro-5-fluorophenyl)-1-cyclopropylbutan-1-ol
Uniqueness
1-(1-(3-Chloro-5-fluorophenyl)cyclopropyl)ethan-1-ol is unique due to its specific combination of a cyclopropyl group and a 3-chloro-5-fluorophenyl substituent. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H12ClFO |
|---|---|
Molekulargewicht |
214.66 g/mol |
IUPAC-Name |
1-[1-(3-chloro-5-fluorophenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C11H12ClFO/c1-7(14)11(2-3-11)8-4-9(12)6-10(13)5-8/h4-7,14H,2-3H2,1H3 |
InChI-Schlüssel |
BWJXDILWMWJHBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CC1)C2=CC(=CC(=C2)Cl)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















